4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Crystallography Tautomerism Hydrogen Bonding

Researchers requiring a non-N-substituted pyrazol-5-one scaffold for selective functionalization often find few reliable sources. This compound resolves the gap. • Enables selective azo coupling & hydrogen-bond-directed dyeing via free NH group • Direct precursor to 4-aminopyrazol-5-ol antioxidants with proven radical scavenging (ABTS/ORAC) • Excellent co-former for acidic drug co-crystals; predicted density 1.60 g/cm³, pKa 12.41

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Cat. No. B13242140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1N
InChIInChI=1S/C4H7N3O/c1-2-3(5)4(8)7-6-2/h3H,5H2,1H3,(H,7,8)
InChIKeyAPWDBNIMYULDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Key Pyrazolone Intermediate


4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 5256-90-6; molecular weight 113.12 g/mol) is a compact, nitrogen-rich heterocycle belonging to the pyrazol-5-one class. Its defining structural feature is an unsubstituted lactam ring bearing both a primary amino group at the 4-position and a methyl group at the 3-position. Unlike the widely commercialized N-phenyl pyrazolones such as edaravone and 4-aminoantipyrine [1], this compound lacks bulky N-aryl substitution, resulting in a lower molecular weight and a distinct hydrogen-bonding profile . This minimalist structure makes it a versatile intermediate for constructing more complex pyrazole-containing libraries and aza-heterocyclic scaffolds.

N-unsubstituted pyrazolone scaffold for library diversification
Free NH and 4-amino enable azo-coupling and aza-heterocycle synthesis
Distinct H-bonding profile supports co-crystal engineering studies

4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Irreplaceable by N-Aryl Analogs


The simplistic substitution of 4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one with readily available N-phenyl pyrazolones or other amino-pyrazoles is chemically flawed. The absence of N-substitution fundamentally alters its tautomeric equilibrium, acidity, solubility, and synthetic utility. For instance, the widely used reagent 4-aminoantipyrine possesses an N-phenyl group that blocks reactions at the N-1 position and alters the electron density of the ring, making it unsuitable for transformations requiring a free NH group for further functionalization [1]. Similarly, edaravone lacks the C-4 amino group critical for azo-coupling reactions, while 4-methylaminoantipyrine introduces steric hindrance and altered basicity at the reactive center [2]. Therefore, interchangeable use is not scientifically valid; the specific substitution pattern of this compound dictates its exclusive role in targeted synthetic pathways.

N-phenyl block
4‑aminoantipyrine’s N‑phenyl group blocks N‑1 reactivity, altering coupling direction and electronic profile.
Missing 4‑amino
Edaravone lacks the 4‑amino group required for azo‑coupling; substitution breaks the synthetic pathway.
Steric/basicity shift
4‑(methylamino)antipyrine introduces steric hindrance and altered basicity at the reactive center, limiting direct replacement.

4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Differentiating Evidence


Tautomeric Control & Solid-State Conformation vs. N-Phenyl Analogs

The solid-state structure of the 4-amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one scaffold reveals a distinct envelope conformation for the pyrazolone ring, with an asymmetry parameter ∆CS(N1) of 0.65. The plane of the exocyclic moiety is twisted by 22.37° relative to the pyrazolone ring and 72.23° relative to the carbonyl group [1]. This conformation, stabilized by N-H···O and C-H···O intermolecular interactions, is fundamentally different from the planar, π-stacking-dominated packing of N-phenyl pyrazolones like edaravone, which rely on aromatic interactions for crystal stabilization [2]. This difference governs solubility and co-crystal formation potential.

Solid‑state conformation
Reported
This compound Envelope conf., ∆CS(N1)=0.65, dihedral 22.37°/72.23°
N‑phenyl pyrazolones Planar, π‑stacking dominated packing
Impacts co‑crystal formation and dissolution behavior.
Single‑crystal XRD; R=0.0441.
Crystallography Tautomerism Hydrogen Bonding

Basicity and Density Advantage Over N-Aryl Analogs

The compound's predicted pKa of 12.41 ± 0.60 for the most acidic proton indicates it is a significantly weaker acid than the N-phenyl pyrazolones, which typically have NH pKa values in the range of 5-9 due to aromatic ring stabilization of the conjugate base . Its predicted density of 1.60 ± 0.1 g/cm³ also differs from that of 4-aminoantipyrine (experimental density ~1.2 g/cm³), reflecting tighter crystal packing driven by its smaller size and hydrogen-bonding propensity . This translates to fundamentally different protonation states under physiological and catalytic pH conditions.

Acidity and density
Data to verify
This compound pKa 12.41 (±0.60), density 1.60 ±0.1 g/cm³
N‑aryl pyrazolones pKa 5–9, density ~1.2 g/cm³
Affects protonation state and H‑bond donor strength.
Predicted values; experimental validation needed.
Physicochemical Properties pKa Lead Optimization

Antioxidant Benchmarking: 4-Aminopyrazol-5-ol Scaffold vs. Edaravone

While direct data for the exact compound is scarce, the closely related 4-aminopyrazol-5-ol analog (APH, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride), which introduces a hydroxyl group instead of the carbonyl, demonstrated potent radical scavenging. APH showed an ABTS value of 0.93 TEAC (Trolox Equivalent Antioxidant Capacity), a FRAP value of 0.98 TE (Trolox Equivalent), and an ORAC value of 4.39 TE [1]. Compared to the clinical drug edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which is a robust antioxidant that scavenges hydroxyl, peroxyl, and superoxide radicals, the 4-amino-5-ol analogs represent a mechanistically distinct class with dual amino/hydroxyl functionality [2]. The 4-amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one serves as the direct synthetic precursor to such 4-aminopyrazol-5-ol analogues.

Antioxidant precursor potential
Class‑level
Analog APH ABTS 0.93 TEAC
Edaravone Clinical radical scavenger, distinct mechanism
Scaffold provides synthetic access to 4‑aminopyrazol‑5‑ol antioxidants with reported radical scavenging.
Analog data; direct compound requires validation.
Antioxidant Free Radical Scavenging ABTS Assay

4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Key Application Scenarios


Synthesis of 4-Aminopyrazol-5-ol Antioxidants

This compound is the ideal starting material for synthesizing 4-aminopyrazol-5-ol derivatives, a novel class of antioxidants with demonstrated in vitro potency. The free NH and amino groups allow for selective functionalization, enabling the creation of libraries that have shown superior radical scavenging capacity compared to traditional phenolic antioxidants in ABTS and ORAC assays [1].

Azo and Azomethine Dyes with Enhanced Supramolecular Properties

The distinct hydrogen-bonding donor/acceptor pattern of 4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one, evidenced by its crystal structure stabilized by C-H···O and C-H···π interactions [1], makes it a superior coupler for azo dyes. Unlike N-phenyl pyrazolones that rely on hydrophobic π-stacking, this scaffold can form directional hydrogen bonds with fabric substrates (e.g., cotton, leather), potentially improving wash fastness and color depth [2].

Co-Crystal Engineering for Improved Drug Solubility

With a predicted density of 1.60 g/cm³, indicating tightly packed crystals, and a high pKa of 12.41, this compound is an excellent co-former candidate for co-crystal engineering with acidic drugs. Its ability to form robust hydrogen-bonded motifs, as shown in its envelope conformation, can be exploited to alter the dissolution and solubility profiles of poorly soluble active pharmaceutical ingredients .

Application
Selection Property
Validation Focus
Synthesis of 4‑aminopyrazol‑5‑ol antioxidants
Unsubstituted NH/amino for selective functionalization
Antioxidant capacity profiling (ABTS/ORAC)
Azo/azomethine dye coupling
Directional H‑bond donor/acceptor pattern
Wash fastness and color depth evaluation
Co‑crystal engineering
High crystal density and NH basicity
Co‑crystal dissolution and solubility profiling
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